4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide
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Overview
Description
. This compound features a fluorine atom, a sulfamoyl group, and a thiazole ring, making it a versatile material for research and development.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anticancer agent and antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The compound “4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide” belongs to the class of thiazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, it’s possible that this compound might also have similar targets.
Mode of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the compound’s absorption, distribution, metabolism, and excretion (ADME).
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they might have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioacetamide derivatives with appropriate halides under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
4-Fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide: is structurally similar to other sulfonamide derivatives and fluorinated compounds.
Quinazolinone derivatives: These compounds share structural similarities and have been studied for their biological activities.
Thiazole derivatives: Other thiazole-based compounds with various substituents have been explored for their chemical and biological properties.
Uniqueness: What sets this compound apart is its specific combination of functional groups and its potential applications in multiple fields. Its unique structure allows for diverse reactivity and interactions, making it a valuable tool for scientific research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(4-sulfamoylanilino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S2/c20-13-3-1-12(2-4-13)18(26)24-19-23-15(11-29-19)7-10-17(25)22-14-5-8-16(9-6-14)30(21,27)28/h1-6,8-9,11H,7,10H2,(H,22,25)(H2,21,27,28)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDFAIFPIWKDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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